Ethyl 6-phenoxyoxane-2-carboxylate
Description
Ethyl 6-phenoxyoxane-2-carboxylate is an ester derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a phenoxy group at position 6 and an ethyl ester moiety at position 2. Crystallographic tools such as SHELX, widely used for small-molecule refinement, may aid in elucidating its three-dimensional structure .
Properties
CAS No. |
6302-50-7 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-2-16-14(15)12-9-6-10-13(18-12)17-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
FDUQTOLPGDYPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenoxyoxane-2-carboxylate typically involves the esterification of 6-phenoxyoxane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenoxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-phenoxyoxane-2-carboxylic acid.
Reduction: Ethyl 6-phenoxyoxane-2-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Ethyl 6-phenoxyoxane-2-carboxylate has been studied for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Antilipidemic Activity
Research indicates that derivatives of this compound exhibit antilipidemic properties. A study investigated the effects of various analogs on lipid profiles in hyperlipidemic rat models. The results showed that certain derivatives could effectively lower triglyceride levels without adversely affecting cholesterol levels, suggesting a unique mechanism of action distinct from traditional lipid-lowering agents like clofibrate .
Table 1: Summary of Lipid Profile Changes in Animal Studies
| Compound | Cholesterol Level Change | Triglyceride Level Change |
|---|---|---|
| Ethyl 6-cyclohexylchroman-2-carboxylate | No significant change | Normalized |
| Ethyl 6-phenoxychroman-2-carboxylate | Decreased | Significant decrease |
| Ethyl 6-chlorochromone ester | Inactive | No change |
Synthesis and Derivatives
The synthesis of this compound involves various chemical processes, including cyclization and esterification techniques. The ability to modify its structure leads to a range of derivatives with enhanced biological activities.
Structural Modifications
Modifications to the phenoxy group or the oxane ring can significantly alter the compound's pharmacological properties. For instance, substituents on the phenoxy group have been shown to enhance lipophilicity, which may improve bioavailability and efficacy in vivo.
Case Study: Synthesis of Derivatives
A systematic study synthesized several derivatives of this compound, examining their effects on lipid metabolism in animal models. The findings suggested that specific substitutions could lead to compounds with improved therapeutic profiles .
Potential in Cancer Therapy
Emerging research suggests that this compound may play a role in cancer treatment, particularly through targeted drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl 6-phenoxyoxane-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, allowing it to be converted into its active form within the body.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between Ethyl 6-phenoxyoxane-2-carboxylate and two analogs: Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate () and Ethyl 6-Chloro-1-benzothiophene-2-carboxylate ().
Physicochemical Properties
- Solubility and Polarity: The oxane ring in this compound imparts moderate polarity, likely enhancing solubility in polar aprotic solvents. The benzothiophene analog’s aromatic sulfur atom and chloro substituent may increase hydrophobicity, favoring lipid solubility .
- Stability: The fully saturated oxane ring in the target compound confers greater thermal and oxidative stability compared to the unsaturated cyclohexene analog, which is prone to ring-opening reactions .
Biological Activity
Ethyl 6-phenoxyoxane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders. This article reviews the synthesis, biological effects, and pharmacological applications of this compound, drawing from diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of substituted oxiranes with carboxylic acids. The process can be optimized through various methods, including the use of chiral catalysts to enhance enantiomeric purity. For instance, a study demonstrated the synthesis of related compounds involving phenyl and phenoxy substituents, which are critical for their biological activity .
Pharmacological Properties
This compound has been evaluated for its pharmacological properties, particularly its effects on lipid metabolism. Research indicates that compounds with similar structures exhibit hypoglycemic and hypoketonemic actions, suggesting that this compound may also influence glucose and fat metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Hypoglycemic | Reduces blood glucose levels | |
| Hypoketonemic | Decreases ketone body production | |
| Antilipidemic | Lowers triglyceride levels in models |
The mechanisms by which this compound exerts its effects may involve modulation of enzymatic pathways related to lipid metabolism. For example, studies on similar compounds have suggested that they act as substrates or inhibitors for enzymes involved in lipid processing, such as epoxide hydrase . This modulation can lead to significant changes in lipid profiles in hyperlipidemic models.
Case Studies
Several case studies have illustrated the potential benefits of this compound in metabolic disorders:
- Hyperlipidemic Rat Model : In a study involving Triton WR-1339 induced hyperlipidemic rats, ethyl 6-cyclohexylchroman-2-carboxylate (a related compound) was shown to effectively normalize triglyceride levels without affecting cholesterol levels. This suggests a selective action on triglyceride metabolism which may be relevant to this compound as well .
- Diabetes Management : Another case study indicated that compounds with similar structures could prevent the progression of prediabetic conditions by modulating glucose metabolism and reducing insulin resistance . This suggests a potential application for this compound in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
